molecular formula C19H34ClP B074851 benzyl(tributyl)phosphonium chloride CAS No. 1224-56-2

benzyl(tributyl)phosphonium chloride

Cat. No.: B074851
CAS No.: 1224-56-2
M. Wt: 328.9 g/mol
InChI Key: WCHPXAFAEZGCMB-UHFFFAOYSA-M
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Description

benzyl(tributyl)phosphonium chloride is a quaternary phosphonium salt with the chemical formula (C_{19}H_{34}ClP). It is a type of organophosphorus compound that features a positively charged phosphonium ion paired with a chloride anion. This compound is known for its applications in various fields, including organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

benzyl(tributyl)phosphonium chloride can be synthesized through the reaction of tributylphosphine with benzyl chloride. The reaction typically proceeds via an S(_N)2 mechanism, where the nucleophilic phosphorus atom attacks the electrophilic carbon atom of benzyl chloride, resulting in the formation of the quaternary phosphonium salt. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of phosphonium, benzyltributyl-, chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve continuous flow reactors to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

benzyl(tributyl)phosphonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of phosphonium, benzyltributyl-, chloride varies depending on its application:

Comparison with Similar Compounds

benzyl(tributyl)phosphonium chloride can be compared with other quaternary phosphonium salts:

This compound stands out due to its balanced solubility in both polar and non-polar solvents, making it versatile for various applications.

Biological Activity

Benzyl(tributyl)phosphonium chloride (BTPC) is a quaternary phosphonium salt that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

BTPC is characterized by its phosphonium group, which consists of a phosphorus atom bonded to four organic groups. The structure can be represented as follows:

C6H5C+(C4H9)3Cl\text{C}_6\text{H}_5\text{C}^+(\text{C}_4\text{H}_{9})_3\text{Cl}^-

This composition allows BTPC to interact effectively with biological membranes, contributing to its antimicrobial properties.

The primary mechanism through which BTPC exhibits its biological activity is by disrupting microbial cell membranes. This disruption leads to:

  • Cell Lysis : The compound interacts with phospholipid bilayers, causing structural damage and eventual cell death .
  • Membrane Permeability : Increased permeability results in the leakage of cellular contents, which is detrimental to microbial survival .
  • Enzyme Inhibition : BTPC has been shown to inhibit cholinesterases, affecting neurotransmitter breakdown in various organisms, although its inhibitory potency is lower compared to other phosphonium salts .

Antimicrobial Activity

BTPC has demonstrated significant antimicrobial activity against a range of pathogens. Research indicates:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis, exhibiting bactericidal effects at low concentrations .
  • Gram-negative Bacteria : Shows activity against Pseudomonas aeruginosa and Serratia marcescens, highlighting its broad-spectrum efficacy .

Case Studies

  • In Vitro Studies : A study assessed the effectiveness of BTPC against biofilm-forming bacteria (BFs). Results indicated that BTPC significantly reduced biofilm formation, suggesting its potential as an anti-BF agent in clinical settings .
  • Synergistic Effects : Research has explored the synergistic effects of BTPC with other compounds, such as 1,5-pentanedial. This combination exhibited enhanced antimicrobial activity due to their complementary mechanisms of action .

Applications in Medicine and Industry

BTPC's unique properties make it suitable for various applications:

  • Antimicrobial Coatings : Its ability to disrupt membranes positions BTPC as a candidate for coatings in healthcare settings to prevent infections caused by resistant bacteria.
  • Drug Delivery Systems : Ongoing research aims to utilize BTPC for drug delivery due to its capacity to form stable complexes with therapeutic agents .
  • Industrial Use : Beyond biological applications, BTPC is employed in the synthesis of ionic liquids and as a phase-transfer catalyst in organic reactions .

Research Findings Summary

Study FocusFindingsReference
Antimicrobial ActivityEffective against both Gram-positive and Gram-negative bacteria at low concentrations
Biofilm DisruptionSignificant reduction in biofilm formation in vitro
Enzyme InhibitionReversible inhibition of cholinesterases; weaker than other phosphonium salts
Synergistic EffectsEnhanced antimicrobial activity when combined with 1,5-pentanedial

Properties

IUPAC Name

benzyl(tributyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34P.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHPXAFAEZGCMB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924154
Record name Benzyl(tributyl)phosphanium chloride
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Molecular Weight

328.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Maybridge MSDS]
Record name Benzyltributylphosphonium chloride
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CAS No.

1224-56-2
Record name Phosphonium, tributyl(phenylmethyl)-, chloride (1:1)
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Record name Phosphonium, benzyltributyl-, chloride
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Record name Phosphonium, chloride
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Record name Benzyl(tributyl)phosphanium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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